molecular formula C11H13N3O B7773920 Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine

Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine

Cat. No.: B7773920
M. Wt: 203.24 g/mol
InChI Key: RKGDFVNGUPNAIG-UHFFFAOYSA-N
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Description

Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine is a compound belonging to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition can lead to the disruption of metabolic processes in target organisms, resulting in their death or reduced activity.

Comparison with Similar Compounds

Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-4-3-5-9(6-8)11-13-10(7-12-2)15-14-11/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGDFVNGUPNAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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